molecular formula C14H12N6O2S B4952490 6-N-(furan-2-ylmethyl)-5-N-(thiophen-2-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

6-N-(furan-2-ylmethyl)-5-N-(thiophen-2-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

Cat. No.: B4952490
M. Wt: 328.35 g/mol
InChI Key: YSLDEROLWIHHJX-UHFFFAOYSA-N
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Description

6-N-(furan-2-ylmethyl)-5-N-(thiophen-2-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine is a complex heterocyclic compound that features both furan and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-N-(furan-2-ylmethyl)-5-N-(thiophen-2-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine derivatives, nitriles, and various catalysts to facilitate ring closure and substitution reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate optimization of reaction conditions and purification techniques could be a potential approach for industrial production.

Chemical Reactions Analysis

Types of Reactions

6-N-(furan-2-ylmethyl)-5-N-(thiophen-2-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its electronic properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the furan and thiophene rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furanones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

6-N-(furan-2-ylmethyl)-5-N-(thiophen-2-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-N-(furan-2-ylmethyl)-5-N-(thiophen-2-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-N-(furan-2-ylmethyl)-5-N-(thiophen-2-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine is unique due to the combination of furan and thiophene moieties within the same molecule, which imparts distinct electronic and structural properties.

Properties

IUPAC Name

6-N-(furan-2-ylmethyl)-5-N-(thiophen-2-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O2S/c1-3-9(21-5-1)7-15-11-12(16-8-10-4-2-6-23-10)18-14-13(17-11)19-22-20-14/h1-6H,7-8H2,(H,15,17,19)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLDEROLWIHHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=NC3=NON=C3N=C2NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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